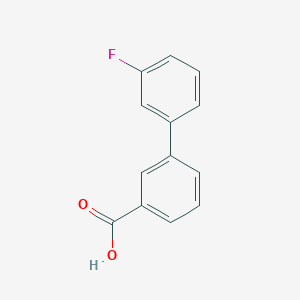

3'-Fluorobiphenyl-3-carboxylic acid

Descripción general

Descripción

3’-Fluorobiphenyl-3-carboxylic acid is an organic compound with the molecular formula C13H9FO2 and a molecular weight of 216.21 g/mol It is a fluorinated derivative of biphenyl carboxylic acid, characterized by the presence of a fluorine atom at the 3’ position of the biphenyl structure

Métodos De Preparación

The synthesis of 3’-Fluorobiphenyl-3-carboxylic acid typically involves the following steps:

Carboxylation: The carboxylation of the fluorinated biphenyl can be carried out using carbon dioxide under high pressure and temperature in the presence of a catalyst such as palladium or nickel.

Análisis De Reacciones Químicas

Ester Hydrolysis

The carboxylic acid group undergoes hydrolysis from its ester precursor under basic conditions:

-

React isopropyl 3'-fluorobiphenyl-3-carboxylate with LiOH/KOH (1:1 molar ratio).

-

Reflux in THF/H₂O (1:1 v/v) for 4 hours.

-

Acidify with HCl to isolate the free acid (yield: 86%).

NMR Data :

Decarboxylative Reactions

The carboxylic acid group participates in photoredox-mediated decarboxylation to generate aryl radicals:

| Parameter | Value |

|---|---|

| Catalyst | fac-Ir(ppy)₃ (3 mol%) |

| Light Source | Blue LED (450 nm) |

| Additive | Et₃N (2.5 equiv) |

| Solvent | DMSO |

Applications :

-

Conjugate addition to electron-deficient alkenes (e.g., coumarins) yields fluorinated chromanones (up to 92% yield) .

-

Radical coupling with (cyano)azaarenes forms bioactive heterocycles .

Fluorine-Directed Functionalization

The meta-fluorine substituent influences regioselectivity in C–H activation:

Pd-Catalyzed β-C(sp³)–H Fluorination ( ):

-

Oxidant : PhI(OAc)₂ (2.0 equiv)

-

Fluoride Source : AgF (3.0 equiv)

-

Ligand : Bipyridine derivatives

-

Yield : 55–67% for analogous substrates

Mechanistic Insight :

-

A Pd(II)/Pd(IV) catalytic cycle operates, with C–F bond formation via reductive elimination .

-

β-Lactone intermediates are ruled out via control experiments .

Stability and Reactivity Trends

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

3'-Fluorobiphenyl-3-carboxylic acid plays a crucial role in drug development due to its ability to modulate enzyme activity, particularly with cytochrome P450 enzymes, which are essential for drug metabolism. This interaction can lead to the formation of reactive metabolites that affect cellular processes and gene expression. The compound's influence on signaling pathways suggests potential applications in pharmacology and toxicology, particularly in developing drugs that target specific biological pathways.

Case Study: Drug Metabolism

Research indicates that this compound significantly alters enzyme kinetics and metabolic pathways. Its binding affinity to cytochrome P450 enzymes suggests it may enhance or inhibit the metabolism of co-administered drugs, leading to altered pharmacokinetics. This property is particularly relevant in designing safer medications with improved efficacy.

Material Science

In material science, this compound is utilized in the formulation of advanced materials, including polymers and coatings. Its ability to improve thermal stability and chemical resistance makes it an attractive candidate for developing high-performance materials.

Applications in Polymers

- Thermal Stability : Incorporating this compound into polymer matrices enhances their thermal properties.

- Chemical Resistance : It provides improved resistance against chemical degradation, extending the lifespan of materials used in harsh environments.

Organic Synthesis

The compound is widely used as a building block in organic synthesis due to its unique structural features. It facilitates the creation of complex molecules through various reactions, including the Knoevenagel reaction and Vilsmeier-Haack reaction.

Synthesis Pathways

- Knoevenagel Reaction : Used for forming carbon-carbon double bonds.

- Vilsmeier-Haack Reaction : A method for introducing formyl groups into aromatic compounds.

Analytical Chemistry

In analytical chemistry, this compound serves as a standard reference material for chromatographic analyses. Its distinct properties allow for accurate calibration and validation of analytical methods across various industries.

Environmental Studies

The compound is also employed in environmental studies to assess the behavior of organic pollutants. Its use contributes to environmental monitoring and remediation efforts by providing insights into the degradation pathways of similar compounds in ecological systems.

Mecanismo De Acción

The mechanism of action of 3’-Fluorobiphenyl-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity, influencing its biological activity. For example, fluorinated compounds often exhibit increased metabolic stability and lipophilicity, which can improve their pharmacokinetic properties.

Comparación Con Compuestos Similares

3’-Fluorobiphenyl-3-carboxylic acid can be compared with other fluorinated biphenyl derivatives, such as:

2’-Fluorobiphenyl-3-carboxylic acid: Similar in structure but with the fluorine atom at the 2’ position, affecting its reactivity and biological activity.

3’-Fluorobiphenyl-4-carboxylic acid: Differing by the position of the carboxylic acid group, which can influence its chemical properties and applications.

3’-Fluoro-4-methoxybiphenyl-3-carboxylic acid: The presence of a methoxy group introduces additional functional diversity, impacting its use in synthesis and research.

These comparisons highlight the unique aspects of 3’-Fluorobiphenyl-3-carboxylic acid, such as its specific substitution pattern and the resulting effects on its chemical and biological properties.

Actividad Biológica

3'-Fluorobiphenyl-3-carboxylic acid is an organic compound characterized by a biphenyl structure with a carboxylic acid group at the 3-position and a fluorine atom at the 3' position. Its molecular formula is C₁₃H₉FO₂, with a molecular weight of approximately 216.21 g/mol. This compound has garnered interest in scientific research due to its unique chemical properties and potential biological activities.

The presence of both the carboxylic acid and fluorine functional groups in this compound significantly influences its reactivity and interactions within biological systems. The fluorine atom enhances the compound's binding affinity to various biological targets, which can affect metabolic pathways and enzyme kinetics.

Biological Activity

Research indicates that this compound interacts with several biological systems, particularly through modulation of enzyme activity. Notably, it has been shown to influence cytochrome P450 enzymes, which are essential for drug metabolism. This interaction can lead to the formation of reactive metabolites that may impact cellular processes and gene expression.

Enzyme Interaction

The interaction studies reveal that this compound can significantly affect enzyme kinetics:

- Cytochrome P450 Enzymes : The compound demonstrates a binding affinity that alters drug metabolism, potentially affecting pharmacokinetics for co-administered drugs.

- Transcription Factors : It may modulate gene expression profiles in various cell types, indicating its potential role in pharmacology and toxicology.

The mechanism of action for this compound is primarily attributed to its interactions with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances metabolic stability and lipophilicity, improving pharmacokinetic properties. This characteristic allows for targeted applications in medicinal chemistry and material science .

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Biphenyl-3-carboxylic acid | C₁₃H₁₀O₂ | Lacks fluorine; serves as a baseline comparison |

| 2-Fluorobiphenyl-3-carboxylic acid | C₁₃H₉FO₂ | Fluorine at a different position; affects reactivity |

| 4-Fluorobiphenyl-3-carboxylic acid | C₁₃H₉FO₂ | Different substitution pattern; potential variations in biological activity |

This table highlights how the specific substitution pattern of this compound influences both its chemical reactivity and biological interactions, making it a valuable compound for further research.

Case Studies

Recent studies have explored the biological implications of this compound:

- Enzyme Inhibition Studies : Research demonstrated that this compound could inhibit certain cytochrome P450 isoforms, leading to altered drug metabolism profiles. For instance, IC50 values were determined for various CYP enzymes, showing significant inhibition at concentrations as low as 4 µM .

- Cellular Impact Studies : In vitro experiments indicated that this compound modulates gene expression related to metabolic pathways, suggesting potential therapeutic applications in diseases related to metabolic dysfunctions.

Propiedades

IUPAC Name |

3-(3-fluorophenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9FO2/c14-12-6-2-4-10(8-12)9-3-1-5-11(7-9)13(15)16/h1-8H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZZYPWIFSCZUHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)C2=CC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80382215 | |

| Record name | 3'-Fluoro[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80382215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168619-04-3 | |

| Record name | 3′-Fluoro[1,1′-biphenyl]-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=168619-04-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3'-Fluoro[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80382215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.